
Application Notes and Protocols: Cedirogant in
Combination with Other Inflammatory

Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cedirogant

Cat. No.: B3325134 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cedirogant
Cedirogant (ABBV-157) is an orally active, small molecule that functions as an inverse agonist

of the Retinoic acid-related orphan receptor gamma t (RORγt).[1] RORγt is a key transcription

factor that plays a crucial role in the differentiation of T helper 17 (Th17) cells and the

subsequent production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A)

and Interleukin-17F (IL-17F).[2][3] By inhibiting RORγt, Cedirogant effectively targets the IL-

23/IL-17 signaling pathway, which is a central driver in the pathogenesis of various autoimmune

and inflammatory diseases, including psoriasis.[2][3]

Development of Cedirogant was undertaken by AbbVie for the treatment of moderate-to-

severe chronic plaque psoriasis.[4][5] However, the clinical development of Cedirogant has

been discontinued due to undisclosed preclinical findings.[4][5]

Cedirogant in Combination Therapy: Current Status
To date, there is a lack of publicly available data from preclinical or clinical studies evaluating

Cedirogant in combination with other inflammatory modulators. The existing research focuses

on its use as a monotherapy. However, the rationale for exploring combination therapies with
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RORγt inverse agonists like Cedirogant is strong, as it offers the potential for synergistic

efficacy and the ability to target multiple inflammatory pathways simultaneously.

Summary of Cedirogant Monotherapy Clinical Data
A Phase IIb, multicenter, double-blind, placebo-controlled study (NCT05044234) was

conducted to evaluate the efficacy and safety of Cedirogant in adults with moderate-to-severe

psoriasis.[4][5] The study was terminated early.[4] The primary endpoint was the proportion of

patients achieving at least a 75% improvement in the Psoriasis Area and Severity Index (PASI

75) at week 16.[4][5]

Table 1: Efficacy and Safety of Cedirogant Monotherapy
in Psoriasis (Week 16)[4][5]

Treatment Group PASI 75 Achievement Rate
Most Frequent Adverse
Events

Placebo 0% Not specified in detail

Cedirogant 75 mg 29% Similar to placebo

Cedirogant 150 mg 8% Similar to placebo

Cedirogant 375 mg 42% Higher rate than placebo

Experimental Protocols
Protocol 1: Phase IIb Clinical Trial of Cedirogant in
Adults with Moderate-to-Severe Psoriasis (Based on
NCT05044234)
Objective: To evaluate the efficacy and safety of once-daily oral Cedirogant in adults with

moderate-to-severe chronic plaque psoriasis.

Study Design:

A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[4]

Screening Period: 28 days.[4]
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Treatment Period: 16 weeks.[4]

Follow-up Period: 30 days.[4]

Randomization: Patients were randomized 1:1:1:1 to receive Cedirogant 75 mg, 150 mg,

375 mg, or placebo, administered orally once daily.[4]

Patient Population:

Adults aged 18-65 years with a diagnosis of chronic plaque psoriasis for at least 6 months.[6]

Candidates for systemic therapy or phototherapy.[6]

Exclusion criteria included primary non-responders to previous anti-IL-17, anti-IL-23, or anti-

IL-12/23 therapies.[6]

Assessments:

Efficacy:

Psoriasis Area and Severity Index (PASI): Assessed at baseline and specified follow-up

visits. The PASI score is calculated based on the severity of erythema, induration, and

desquamation, and the extent of involvement in four body regions (head, trunk, upper

extremities, and lower extremities).[7][8] The final score ranges from 0 to 72.[7]

Static Physician's Global Assessment (sPGA).[5]

Psoriasis Symptoms Scale.[5]

Safety:

Monitoring and recording of all adverse events (AEs).[5]

Biomarkers:

Serum levels of IL-17A and IL-17F were measured at baseline and throughout the

treatment period.[5]
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Method for PASI Score Assessment:

The body is divided into four regions: head (10% of body surface area), upper extremities

(20%), trunk (30%), and lower extremities (40%).[7]

In each region, the severity of three clinical signs (erythema, induration, and desquamation)

is assessed on a 5-point scale: 0 = none, 1 = slight, 2 = moderate, 3 = marked, 4 = very

marked.[7]

The percentage of skin area affected by psoriasis in each region is graded on a 7-point

scale: 0 = 0%, 1 = <10%, 2 = 10-29%, 3 = 30-49%, 4 = 50-69%, 5 = 70-89%, 6 = 90-100%.

[7]

The final PASI score is calculated using the following formula: PASI = 0.1 * (Erythema_head

+ Induration_head + Desquamation_head) * Area_head + 0.2 * (Erythema_upper +

Induration_upper + Desquamation_upper) * Area_upper + 0.3 * (Erythema_trunk +

Induration_trunk + Desquamation_trunk) * Area_trunk + 0.4 * (Erythema_lower +

Induration_lower + Desquamation_lower) * Area_lower.[9]

Method for Serum IL-17A and IL-17F Measurement:

Serum samples were collected from patients at specified time points.

Ultrasensitive immunoassays, such as Single Molecule Counting (SMC™) or a similar high-

sensitivity ELISA, are required to accurately quantify the low circulating levels of IL-17A and

IL-17F.[2][10]

Commercially available ELISA kits specific for human IL-17A and IL-17F should be used

according to the manufacturer's instructions.[11] The assays should be validated for

sensitivity, specificity, and reproducibility.[2]

Protocol 2: Hypothetical Preclinical Study of Cedirogant
in Combination with a TNF-alpha Inhibitor in an
Imiquimod-Induced Psoriasis Mouse Model
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Objective: To investigate the potential synergistic or additive anti-inflammatory effects of

Cedirogant in combination with a TNF-alpha inhibitor in a preclinical model of psoriasis.

Rationale: TNF-alpha is another key cytokine implicated in the pathogenesis of psoriasis. A

combination therapy targeting both the IL-23/IL-17 axis (with Cedirogant) and the TNF-alpha

pathway could lead to a more profound anti-inflammatory response.

Study Design:

Animal Model: Imiquimod (IMQ)-induced psoriasis-like skin inflammation in mice (e.g.,

BALB/c or C57BL/6).

Treatment Groups (n=8-10 mice per group):

Vehicle control (placebo for both treatments)

Cedirogant monotherapy (e.g., administered orally once daily)

TNF-alpha inhibitor monotherapy (e.g., etanercept, administered via subcutaneous

injection at a clinically relevant dose)

Cedirogant and TNF-alpha inhibitor combination therapy

Treatment Duration: Concurrent with the IMQ application period (typically 5-7 days).

Experimental Procedures:

Induction of Psoriasis-like Inflammation: Apply a daily topical dose of imiquimod cream (e.g.,

62.5 mg of 5% cream) to the shaved back and right ear of each mouse for 5-7 consecutive

days.

Drug Administration:

Administer Cedirogant or its vehicle orally once daily, starting on the same day as the first

imiquimod application.

Administer the TNF-alpha inhibitor or its vehicle subcutaneously according to a dosing

schedule relevant to its pharmacokinetics.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b3325134?utm_src=pdf-body
https://www.benchchem.com/product/b3325134?utm_src=pdf-body
https://www.benchchem.com/product/b3325134?utm_src=pdf-body
https://www.benchchem.com/product/b3325134?utm_src=pdf-body
https://www.benchchem.com/product/b3325134?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assessments:

Clinical Scoring: Daily measurement of skin erythema, scaling, and thickness of the back

skin and ear using a scoring system (e.g., 0-4 scale for each parameter).

Histological Analysis: At the end of the study, collect skin tissue for hematoxylin and eosin

(H&E) staining to assess epidermal thickness (acanthosis) and inflammatory cell

infiltration.

Cytokine Analysis: Homogenize skin tissue to measure the levels of key pro-inflammatory

cytokines (e.g., IL-17A, IL-17F, IL-23, TNF-alpha) using ELISA or multiplex assays.

Gene Expression Analysis: Isolate RNA from skin tissue to perform quantitative real-time

PCR (qRT-PCR) for genes encoding inflammatory mediators.

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antigen Presenting Cell (e.g., Dendritic Cell)

Th17 Cell

Keratinocyte

APC

IL-23

produces

IL-23R

binds

Naive T Cell

RORγt

expressesIL-17A, IL-17F, IL-22

produces expresses

differentiation into Th17

Keratinocyte

acts on upregulates

Pro-inflammatory Cytokines & Chemokines
(e.g., S100s, defensins)

produces

Inflammation & Plaque Formation

Cedirogant

inhibits

Click to download full resolution via product page

Caption: IL-23/IL-17 Signaling Pathway and the Mechanism of Action of Cedirogant.
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Caption: Experimental Workflow for Preclinical Combination Study.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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